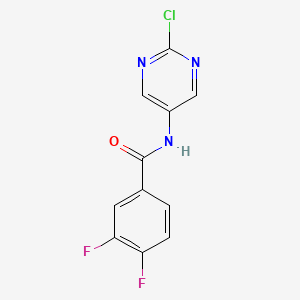

ICA-069673

Description

Properties

IUPAC Name |

N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBSHMFXVWTQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582323-16-8 | |

| Record name | ICA-069673 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0582323168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICA-069673 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCO5DC74G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ICA-069673: A Selective KCNQ2/Q3 Potassium Channel Opener for Modulating Neuronal Excitability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ICA-069673 is a potent and selective small-molecule opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in various neurological disorders, including epilepsy and neuropathic pain. ICA-069673 enhances the M-current (IM), a slowly activating and deactivating potassium current mediated by KCNQ2/Q3 channels, leading to membrane hyperpolarization and a reduction in neuronal firing. This guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and key experimental data related to ICA-069673. Detailed experimental protocols for assessing its activity and diagrams illustrating its mechanism and experimental workflows are also presented.

Introduction

The KCNQ (or Kv7) family of voltage-gated potassium channels plays a pivotal role in regulating the excitability of neurons and other cell types.[1][2] The M-current, predominantly mediated by the heteromeric assembly of KCNQ2 and KCNQ3 subunits, is a key determinant of the resting membrane potential and acts as a brake on repetitive action potential firing.[2][3][4][5][6] Mutations in the KCNQ2 and KCNQ3 genes can lead to hyperexcitability syndromes such as benign familial neonatal epilepsy.[2][3][6][7] Consequently, openers of KCNQ2/Q3 channels are a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability.

ICA-069673, a benzamide derivative, has emerged as a selective and potent opener of KCNQ2/Q3 channels.[8][9] It exhibits significant selectivity for KCNQ2/Q3 over other KCNQ channel subtypes and has been shown to be orally active in animal models of epilepsy.[10][11] This document serves as a technical resource for researchers and drug development professionals interested in the pharmacology and experimental evaluation of ICA-069673.

Mechanism of Action

ICA-069673 enhances the M-current by directly interacting with the KCNQ2/Q3 channel complex.[8][12] Its primary mechanism involves a significant negative shift in the voltage-dependence of channel activation, meaning the channels open at more hyperpolarized membrane potentials.[1][9][12] This leads to an increased open probability of the channels at sub-threshold potentials, resulting in a stabilizing outward potassium current. Additionally, ICA-069673 has been shown to increase the maximal conductance of the M-current and slow the deactivation kinetics of the channels.[1][12]

Unlike some other KCNQ channel openers like retigabine, which targets the pore domain, ICA-069673 is thought to interact with the voltage-sensing domain (VSD) of the KCNQ2 subunit.[9][12][13] This distinct mechanism of action may offer a different pharmacological profile and potential therapeutic advantages.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ICA-069673 from various in vitro and electrophysiological studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Channel Subtype | Value | Assay | Reference |

| EC50 | KCNQ2/Q3 (Kv7.2/7.3) | 0.69 µM | Rubidium Efflux Assay | [10][14][15] |

| EC50 | KCNQ2/Q3 (Kv7.2/7.3) | 0.52 µM | M-current potentiation | |

| EC50 | KCNQ3/Q5 (Kv7.3/7.5) | 14.3 µM | Rubidium Efflux Assay | [14] |

| Selectivity | KCNQ2/Q3 vs. KCNQ3/Q5 | ~20-fold | Rubidium Efflux Assay | [2][12][15] |

| Selectivity | KCNQ2/Q3 vs. KCNQ1 | >150-fold | Not Specified | [8][12] |

Table 2: Electrophysiological Effects on M-Current in Nodose Neurons

| Parameter | Control | ICA-069673 (10 µM) | Reference |

| Voltage of half-maximal activation (V0.5) | -46.7 ± 1.7 mV | -72.2 ± 4.4 mV | [12] |

| Maximal Conductance (Gmax) | 8.1 ± 4.0 nS/pF | 12.6 ± 7.4 nS/pF | [12] |

| Resting Membrane Potential | -61.2 ± 4.3 mV | -69.2 ± 5.0 mV | [8][12] |

Mandatory Visualizations

Signaling Pathway of ICA-069673

Caption: Mechanism of action of ICA-069673.

Experimental Workflow for Electrophysiological Characterization

Caption: Workflow for electrophysiological studies.

Experimental Protocols

Perforated Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion channel currents and membrane potential while preserving the intracellular signaling environment.

-

Objective: To measure the effects of ICA-069673 on M-currents, resting membrane potential, and action potential firing in neurons.

-

Cell Preparation:

-

Isolate neurons (e.g., mouse nodose ganglion neurons) and culture them for a short period.

-

Place the coverslip with adherent neurons in a recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Prepare an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA; pH adjusted to 7.2 with KOH).

-

Back-fill the pipette with the internal solution containing a perforating agent like amphotericin B (e.g., 240 µg/mL).

-

-

Recording Procedure:

-

Approach a neuron with the patch pipette and form a giga-ohm seal.

-

Monitor the access resistance until it stabilizes, indicating successful perforation.

-

For voltage-clamp recordings of M-currents, hold the cell at a hyperpolarized potential (e.g., -70 mV) and apply depolarizing voltage steps.

-

For current-clamp recordings, measure the resting membrane potential and inject depolarizing current steps to elicit action potentials.

-

Establish a stable baseline recording, then perfuse the chamber with the external solution containing ICA-069673 at the desired concentration.

-

Record the changes in M-current characteristics, resting membrane potential, and firing frequency.

-

Isometric Tension Recordings in Detrusor Smooth Muscle

This method assesses the effect of ICA-069673 on muscle contractility.

-

Objective: To determine the inhibitory effect of ICA-069673 on spontaneous and induced contractions of guinea pig detrusor smooth muscle (DSM) strips.[14]

-

Tissue Preparation:

-

Euthanize a guinea pig and excise the urinary bladder.

-

Place the bladder in ice-cold, oxygenated Krebs-Ringer solution.

-

Dissect the bladder into longitudinal strips.

-

-

Recording Setup:

-

Mount the DSM strips in a tissue bath containing oxygenated Krebs-Ringer solution maintained at 37°C.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Allow the strips to equilibrate under a passive tension (e.g., 1 g) for at least 60 minutes.

-

-

Experimental Procedure:

-

Record spontaneous phasic contractions.

-

Induce contractions using electrical field stimulation (EFS) or pharmacological agents (e.g., KCl).[14]

-

Apply ICA-069673 in a cumulative concentration-dependent manner to the tissue bath.

-

Measure the changes in the amplitude and frequency of spontaneous and induced contractions.

-

Intracellular Calcium Imaging

This technique visualizes changes in intracellular calcium concentration, a key second messenger in muscle contraction.

-

Objective: To investigate the effect of ICA-069673 on global intracellular Ca2+ levels in isolated detrusor smooth muscle cells.[14]

-

Cell Preparation and Dye Loading:

-

Isolate single DSM cells by enzymatic digestion.

-

Incubate the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.

-

-

Imaging Procedure:

-

Place the coverslip with dye-loaded cells in a perfusion chamber on an inverted fluorescence microscope.

-

Excite the cells at the appropriate wavelengths for the chosen dye and record the emitted fluorescence.

-

Establish a baseline fluorescence recording.

-

Perfuse the chamber with a solution containing ICA-069673.

-

Record the changes in intracellular calcium concentration, often observed as a change in the ratio of fluorescence intensities at two different excitation wavelengths.

-

Conclusion

ICA-069673 is a valuable research tool and a potential therapeutic candidate due to its selective activation of KCNQ2/Q3 channels. Its ability to hyperpolarize the neuronal membrane and dampen excitability underscores its relevance in the study and potential treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the pharmacology and therapeutic applications of this promising KCNQ2/Q3 channel opener.

References

- 1. researchgate.net [researchgate.net]

- 2. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells [bio-protocol.org]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conditional Deletions of Epilepsy-Associated KCNQ2 and KCNQ3 Channels from Cerebral Cortex Cause Differential Effects on Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isometric detrusor pressure in the male patient: a comparison between voluntary urethral sphincter contraction and forced penile compression techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]

- 13. A computational model of intracellular calcium oscillations in urinary bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

In-Vitro Characterization of ICA-069673: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro pharmacological and electrophysiological properties of ICA-069673, a selective opener of KCNQ2/KCNQ3 (Kv7.2/Kv7.3) potassium channels. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study of ion channels and the development of novel therapeutics targeting neuronal excitability.

Core Efficacy and Selectivity

ICA-069673 is a potent and selective activator of heteromeric KCNQ2/KCNQ3 channels, which are the primary molecular correlates of the neuronal M-current. This current plays a critical role in regulating neuronal excitability, and its potentiation is a key mechanism for anticonvulsant and analgesic drug action.

Table 1: Potency and Selectivity of ICA-069673 on Kv7 Channels

| Channel Subtype | Parameter | Value | Cell System | Reference |

| KCNQ2/KCNQ3 | EC50 | 0.69 µM | - | [1][2][3] |

| KCNQ3/KCNQ5 | EC50 | 14.3 µM | - | [3] |

| KCNQ2/KCNQ3 vs KCNQ3/KCNQ5 | Selectivity | ~20-fold | - | [1][2][3][4] |

| KCNQ1 | Activity | >150-fold selectivity over KCNQ1 | - | [4] |

Electrophysiological Effects on M-Current and Neuronal Excitability

In-vitro patch-clamp studies have elucidated the detailed mechanism by which ICA-069673 modulates neuronal activity. By potentiating the M-current (IM), ICA-069673 induces a significant hyperpolarization of the resting membrane potential, thereby increasing the threshold for action potential firing and reducing overall neuronal excitability.[4][5]

Table 2: Electrophysiological Effects of ICA-069673 on Mouse Nodose Ganglion Neurons

| Parameter | Condition | Value | Reference |

| M-Current (IM) Potentiation | EC50 at -30 mV | 0.52 µM | [6] |

| Voltage of Half-Maximal Activation (V0.5) | Control | -46.7 ± 1.7 mV | [4] |

| 10 µM ICA-069673 | -72.2 ± 4.4 mV (Δ -25.5 mV) | [4][6] | |

| Maximal Conductance (Gmax) | Control | 8.1 ± 4.0 nS/pF | [4][6] |

| 10 µM ICA-069673 | 12.6 ± 7.4 nS/pF | [4][6] | |

| Resting Membrane Potential | Control | -61.2 ± 4.3 mV | |

| 10 µM ICA-069673 | -69.2 ± 5.0 mV | ||

| Action Potential Firing | Effect of ICA-069673 | Significantly limited in response to sustained suprathreshold stimulations | [5] |

Effects on Other Kv7 Channel Subtypes

While highly selective for KCNQ2/KCNQ3, ICA-069673 also exhibits activity on other Kv7 channel subtypes, albeit with lower potency. These findings are critical for understanding the broader pharmacological profile of the compound.

Table 3: Effects of ICA-069673 on Homomeric and Heteromeric Kv7.4 and Kv7.5 Channels

| Channel Subtype | Concentration | Effect on Activation Curve (V0.5 Shift) | Effect on Deactivation Kinetics | Reference |

| Kv7.4 | 100 µM | -53.3 ± 2.0 mV | 74- to 93-fold increase in deactivation time constant (τ) | |

| Kv7.5 | 100 µM | -16.0 ± 3.2 mV | Significant slowing | |

| Kv7.4/Kv7.5 | 10-100 µM | Significant negative shift | - |

Experimental Protocols

Cell Culture and Transfection (for recombinant expression)

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used cell line for the heterologous expression of ion channels.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

-

Transfection: Cells are transiently transfected with plasmids encoding the desired Kv7 channel subunits using standard lipid-based transfection reagents. For electrophysiological recordings, a co-transfection with a fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells.

Electrophysiology: Perforated and Whole-Cell Patch-Clamp Recordings

Patch-clamp electrophysiology is the gold-standard technique for studying the effects of compounds on ion channel activity.

-

General Setup: Recordings are performed at room temperature using an appropriate patch-clamp amplifier and data acquisition system.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 1.4-1.8 MΩ.[7]

Recording Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution for Perforated Patch (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 2 EGTA. pH adjusted to 7.3 with KOH. Amphotericin B (240 µg/mL) is included in the pipette solution to achieve membrane perforation.

-

Intracellular (Pipette) Solution for Whole-Cell (in mM): 125 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.3 with KOH.

Voltage-Clamp Protocols:

-

To study the voltage-dependence of activation: From a holding potential of -90 mV, the membrane potential is stepped to various test potentials (e.g., from -100 mV to +40 mV in 10 mV increments) for a duration sufficient to achieve steady-state activation. The resulting tail currents, measured upon repolarization to a fixed potential (e.g., -60 mV), are then plotted against the preceding test potential to construct a conductance-voltage (G-V) curve.

-

To study the kinetics of deactivation: Channels are first activated by a depolarizing step (e.g., to 0 mV). The subsequent deactivating tail currents are then recorded at various hyperpolarizing potentials (e.g., from -100 mV to -40 mV).

Visualizations

Signaling Pathway of ICA-069673 Action

Caption: Mechanism of action of ICA-069673 on KCNQ2/KCNQ3 channels.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: A typical workflow for a whole-cell patch-clamp experiment.

Logical Relationship of ICA-069673's Effects

Caption: The cascade of events following the application of ICA-069673.

References

- 1. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

The Role of ICA-069673 in Epilepsy Research: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. A significant portion of patients exhibit resistance to currently available antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic strategies. One promising avenue of research focuses on the modulation of neuronal excitability through the activation of voltage-gated potassium channels. This technical guide delves into the core of this approach by examining the role of ICA-069673, a selective opener of the KCNQ2/Q3 (Kv7.2/7.3) potassium channels. These channels are critical regulators of neuronal firing rates and their activation represents a key mechanism for seizure suppression. This document provides a comprehensive overview of ICA-069673, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation, intended to serve as a valuable resource for professionals in the field of epilepsy research and drug development.

Introduction: Targeting Neuronal Hyperexcitability in Epilepsy

The hallmark of epileptic seizures is the excessive and synchronous firing of neurons. A primary strategy in the development of AEDs is to reduce this hyperexcitability.[1] Many existing drugs achieve this by modulating voltage-gated ion channels, enhancing inhibitory neurotransmission, or attenuating excitatory neurotransmission.[1] The KCNQ (or Kv7) family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/Q3 channels, play a crucial role in stabilizing the neuronal membrane potential and controlling firing thresholds.[2] The M-current, a slowly activating and non-inactivating potassium current mediated by KCNQ2/Q3 channels, acts as a powerful brake on repetitive firing.[2][3] Therefore, compounds that enhance the activity of KCNQ2/Q3 channels, known as channel openers, are of significant interest as potential AEDs.

ICA-069673 has emerged as a potent and selective opener of KCNQ2/Q3 channels.[2] Its distinct mechanism of action offers a targeted approach to seizure control with the potential for a favorable side-effect profile compared to less selective agents. This guide will explore the preclinical data that underscores the potential of ICA-069673 in epilepsy research.

Mechanism of Action of ICA-069673

ICA-069673 exerts its anticonvulsant effects by directly modulating the function of KCNQ2/Q3 potassium channels. Its primary mechanism involves:

-

Positive Allosteric Modulation: ICA-069673 binds to a site on the KCNQ2/Q3 channel, distinct from the pore region, and allosterically enhances its opening probability.[2]

-

Hyperpolarizing Shift in Activation: The binding of ICA-069673 causes a leftward shift in the voltage-dependence of channel activation, meaning the channels open at more hyperpolarized membrane potentials.[2][4]

-

Increased M-Current: This enhanced channel activity leads to an increase in the M-current, which hyperpolarizes the neuronal membrane and raises the threshold for action potential firing.[2][5]

-

Reduced Neuronal Excitability: By increasing the potassium efflux, ICA-069673 effectively dampens neuronal excitability, making neurons less likely to fire repetitively and thereby suppressing seizure activity.[5]

The following diagram illustrates the signaling pathway of ICA-069673's action:

Quantitative Data Presentation

The following tables summarize the key quantitative data for ICA-069673 from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Channel Subtype | Value | Reference |

| EC50 | KCNQ2/Q3 | 0.52 µM | [4] |

| EC50 | KCNQ2/Q3 | 0.69 µM | [6] |

| Selectivity | KCNQ2/Q3 vs. KCNQ3/Q5 | ~20-fold | [7] |

Table 2: Electrophysiological Effects on Neuronal Properties

| Parameter | Effect of ICA-069673 (10 µM) | Quantitative Change | Reference |

| Resting Membrane Potential | Hyperpolarization | From -61.2 ± 4.3 mV to -69.2 ± 5.0 mV | [8] |

| Voltage of 50% Activation (V0.5) | Hyperpolarizing Shift | -25.5 ± 4.1 mV | [4] |

| Maximal Conductance (Gmax) | Increase | From 8.1 ± 4.0 to 12.6 ± 7.4 nS/pF | [4] |

| Rheobase (Current to evoke AP) | Increase | ~3-fold increase | [5] |

| Input Resistance | Decrease | Significant reduction | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of ICA-069673.

Whole-Cell Patch-Clamp Electrophysiology

This in vitro technique is crucial for characterizing the direct effects of ICA-069673 on KCNQ2/Q3 channels.

Objective: To measure the effects of ICA-069673 on the biophysical properties of KCNQ2/Q3 channels, including current density, voltage-dependence of activation, and activation/deactivation kinetics.

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with plasmids encoding human KCNQ2 and KCNQ3 subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Recordings are typically performed 24-48 hours post-transfection.[9]

-

-

Electrophysiological Recording:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP (pH adjusted to 7.2 with KOH).[10]

-

Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ when filled with the internal solution.

-

Whole-cell patch-clamp recordings are performed at room temperature using an appropriate amplifier and data acquisition system.

-

-

Voltage Protocols:

-

To measure the voltage-dependence of activation: Cells are held at a holding potential of -80 mV. A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) are applied. Tail currents are then measured upon repolarization to a fixed potential (e.g., -60 mV).[7]

-

The conductance (G) is calculated from the tail current amplitude and plotted against the prepulse potential. The data is then fitted with a Boltzmann function to determine the V0.5 and slope factor.

-

-

Drug Application:

-

ICA-069673 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to the final desired concentrations in the external solution.

-

The compound is applied to the cells via a perfusion system.

-

The following diagram outlines the experimental workflow for whole-cell patch-clamp analysis:

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used in vivo model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[11]

Objective: To assess the ability of ICA-069673 to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Methodology:

-

Animals: Adult male mice (e.g., Swiss albino, 20-25 g) or rats are used.[12]

-

Drug Administration: ICA-069673 is typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is always included. The test is conducted at the time of predicted peak drug effect, determined from pharmacokinetic studies.

-

Seizure Induction:

-

Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds. Protection is defined as the absence of this endpoint.

-

Data Analysis: The percentage of animals protected at each dose is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Pentylenetetrazol (PTZ) Kindling Model

The PTZ kindling model is a chronic model of epilepsy that mimics the development of spontaneous recurrent seizures (epileptogenesis).[14][15]

Objective: To evaluate the effect of ICA-069673 on the development and expression of PTZ-induced kindled seizures.

Methodology:

-

Animals: Adult male mice or rats are used.

-

Kindling Induction:

-

A subconvulsive dose of PTZ (e.g., 30-40 mg/kg, i.p.) is administered every other day.[14]

-

Immediately after each injection, the animals are observed for 30 minutes, and the seizure severity is scored according to a standardized scale (e.g., Racine scale).[15]

-

The injections are repeated until the animals consistently exhibit a generalized tonic-clonic seizure (fully kindled).

-

-

Drug Administration:

-

To assess anti-epileptogenic effects: ICA-069673 is administered before each PTZ injection during the kindling acquisition phase.

-

To assess anticonvulsant effects in kindled animals: ICA-069673 is administered to fully kindled animals prior to a challenge dose of PTZ.

-

-

Endpoint: The primary endpoints are the seizure score after each PTZ injection and the number of injections required to reach a fully kindled state.

-

Data Analysis: The mean seizure scores and the rate of kindling development are compared between the drug-treated and vehicle control groups.

The following diagram illustrates the logical relationship in preclinical epilepsy model testing:

Conclusion and Future Directions

ICA-069673 represents a significant advancement in the targeted therapy for epilepsy. Its selective activation of KCNQ2/Q3 channels provides a direct mechanism to counteract the neuronal hyperexcitability that underlies seizure generation. The preclinical data strongly support its potential as an anticonvulsant. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of ICA-069673 and other KCNQ channel openers.

Future research should focus on:

-

Elucidating the full spectrum of its anticonvulsant activity in a wider range of preclinical epilepsy models, including those resistant to current AEDs.

-

Investigating its pharmacokinetic and pharmacodynamic properties in more detail to optimize dosing and administration regimens.

-

Exploring its potential in combination therapies with other AEDs to enhance efficacy and reduce side effects.

-

Advancing promising candidates into clinical trials to ultimately translate these preclinical findings into tangible benefits for patients with epilepsy.

The continued exploration of selective KCNQ channel modulators like ICA-069673 holds great promise for the development of more effective and better-tolerated treatments for epilepsy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Properties of single M-type KCNQ2/KCNQ3 potassium channels expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. mdpi.com [mdpi.com]

- 14. 2024.sci-hub.ru [2024.sci-hub.ru]

- 15. archepilepsy.org [archepilepsy.org]

Investigating Visceral Pain with ICA-069673: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of ICA-069673, a selective KCNQ2/3 potassium channel opener, as a pharmacological tool for the investigation of visceral pain. By elucidating its mechanism of action and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers in the field of visceral nociception and drug discovery.

Introduction to ICA-069673 and Visceral Pain

Visceral pain, originating from internal organs, is a prevalent and often debilitating condition with complex underlying mechanisms. A key factor in the generation and maintenance of visceral pain is the hyperexcitability of sensory neurons innervating the viscera[1][2][3][4][5][6]. The voltage-gated potassium channels Kv7.2 and Kv7.3, encoded by the KCNQ2 and KCNQ3 genes, are critical regulators of neuronal excitability. These channels generate the M-current (IM), a subthreshold potassium current that stabilizes the resting membrane potential and dampens repetitive firing[1][2][3][4][5][6].

ICA-069673 is a potent and selective opener of KCNQ2/3 channels. Its ability to enhance the M-current presents a promising therapeutic strategy for mitigating the neuronal hyperexcitability associated with visceral pain. This guide will delve into the electrophysiological effects of ICA-069673 on visceral sensory neurons and provide a framework for its investigation in preclinical models of visceral pain.

Mechanism of Action of ICA-069673

ICA-069673 exerts its effects by directly modulating the activity of KCNQ2/3 channels. It binds to a site on the voltage sensor domain of the KCNQ2 subunit, which leads to a conformational change that favors the open state of the channel[1]. This results in several key electrophysiological consequences that collectively reduce neuronal excitability:

-

Hyperpolarization of the Resting Membrane Potential: By increasing the open probability of KCNQ2/3 channels at rest, ICA-069673 enhances the outward potassium current, driving the membrane potential to a more negative value (hyperpolarization)[1][2][3][4][5][6].

-

Increased M-current Density: The compound potentiates the overall M-current, leading to a greater hyperpolarizing influence following neuronal depolarization[1][2][3][4][5][6].

-

Leftward Shift in the Voltage-Dependence of Activation: ICA-069673 causes the KCNQ2/3 channels to activate at more negative membrane potentials, meaning they are more active at and near the resting membrane potential[1][2][3][4][5][6].

-

Slowing of Deactivation Kinetics: The deactivation of the M-current is slowed in the presence of ICA-069673, prolonging the hyperpolarizing effect after a stimulus[1][2][3][4][5][6].

These actions collectively make it more difficult for a neuron to reach the threshold for action potential firing and reduce the frequency of firing in response to a sustained stimulus.

Quantitative Data on the Effects of ICA-069673

The following tables summarize the key quantitative effects of ICA-069673 on mouse vagal sensory (nodose) neurons, which are crucial for transmitting visceral sensory information.

Table 1: Potency and Efficacy of ICA-069673 on M-current in Mouse Nodose Neurons

| Parameter | Value | Reference |

| EC50 for M-current enhancement | 0.52 µM | [5][6] |

| Maximal Conductance Increase | From 8.1 ± 4.0 to 12.6 ± 7.4 nS/pF | [5][6] |

| Shift in Voltage-Dependent Activation (at 10 µM) | -25.5 ± 4.1 mV | [5][6] |

Table 2: Electrophysiological Effects of ICA-069673 (10 µM) on Mouse Nodose Neurons

| Parameter | Effect | Reference |

| Resting Membrane Potential | Hyperpolarization from -61.2 ± 4.3 mV to -69.2 ± 5.0 mV | [1] |

| Action Potential Threshold | 3-fold increase in the minimal amount of depolarizing current needed to evoke an action potential | [1][2][3][4][5][6] |

| Repetitive Firing | Significantly limited in response to sustained suprathreshold stimulation | [1][2][3][4][5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of ICA-069673 on visceral sensory neurons and in a model of visceral pain.

Perforated Patch-Clamp Electrophysiology on Isolated Nodose Neurons

This technique allows for the recording of electrical activity from individual neurons while maintaining the integrity of the intracellular environment.

Materials:

-

Animals: Adult mice

-

Enzymes: Collagenase, dispase II

-

Media: DMEM/F12, fetal bovine serum, penicillin/streptomycin

-

Solutions:

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.3 with KOH)

-

Perforating agent: Amphotericin B (240 µg/mL in pipette solution)

-

-

Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system

Procedure:

-

Neuron Isolation:

-

Euthanize the mouse and dissect the nodose ganglia.

-

Incubate the ganglia in an enzymatic solution (e.g., collagenase and dispase II) to dissociate the neurons.

-

Gently triturate the ganglia to release individual neurons.

-

Plate the dissociated neurons on coated coverslips and incubate.

-

-

Patch-Clamp Recording:

-

Place a coverslip with adherent neurons in a recording chamber on the microscope stage and perfuse with external solution.

-

Backfill a patch pipette with the amphotericin B-containing pipette solution.

-

Approach a neuron with the pipette and form a gigaseal (a high-resistance seal between the pipette tip and the cell membrane).

-

Monitor the access resistance as the amphotericin B perforates the membrane patch. Recordings can begin when the access resistance stabilizes.

-

Current-clamp recordings: Inject current to measure the resting membrane potential and evoke action potentials. Apply ICA-069673 to the external solution and observe changes in membrane potential and firing properties.

-

Voltage-clamp recordings: Hold the neuron at a specific voltage and apply voltage steps to elicit and measure the M-current. Perfuse with ICA-069673 to determine its effects on M-current amplitude, activation, and deactivation.

-

In Vivo Model: Colorectal Distension (CRD) for Visceral Pain

The CRD model is a widely used and validated method for assessing visceral nociception in rodents.

Materials:

-

Animals: Adult rats or mice

-

Equipment:

-

Distension balloon (e.g., a small latex balloon attached to a flexible catheter)

-

Pressure transducer and pump for controlled balloon inflation

-

Electromyography (EMG) recording system with electrodes implanted in the abdominal musculature

-

-

Substances: ICA-069673, vehicle control

Procedure:

-

Surgical Preparation (several days prior to experiment):

-

Anesthetize the animal.

-

Implant EMG electrodes into the external oblique abdominal muscles.

-

Allow the animal to recover fully from surgery.

-

-

Experimental Day:

-

Habituate the animal to the testing apparatus.

-

Administer ICA-069673 or vehicle control via the desired route (e.g., intraperitoneal, oral).

-

After a predetermined pretreatment time, gently insert the distension balloon into the colorectum.

-

Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with rest periods in between.

-

Record the visceromotor response (VMR) via the abdominal EMG activity during each distension. The VMR is a quantifiable measure of the pain response.

-

Analyze the EMG recordings to quantify the magnitude of the VMR at each distension pressure and compare the responses between the ICA-069673-treated and vehicle-treated groups.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of visceral pain with ICA-069673.

Caption: Signaling pathway of ICA-069673 in a visceral sensory neuron.

References

- 1. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iasp-pain.org [iasp-pain.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

ICA-069673: A Technical Guide to its Selectivity for Kv7.2/7.3 Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-069673 is a potent and selective small-molecule opener of the voltage-gated potassium channel Kv7.2/7.3 (KCNQ2/KCNQ3). This channel complex is a primary determinant of the M-current, a sub-threshold potassium current that plays a critical role in regulating neuronal excitability. By activating Kv7.2/7.3 channels, ICA-069673 hyperpolarizes the neuronal membrane, thereby reducing repetitive firing and dampening hyperexcitability. This mechanism of action has positioned ICA-069673 and other Kv7.2/7.3 openers as promising therapeutic agents for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This technical guide provides an in-depth overview of the selectivity profile of ICA-069673, detailing its activity across various ion channels, the experimental protocols used for its characterization, and its molecular mechanism of action.

Data Presentation: Selectivity Profile of ICA-069673

The following tables summarize the quantitative data on the potency and selectivity of ICA-069673 for Kv7.2/7.3 channels over other ion channels.

Table 1: Potency of ICA-069673 on Kv7 Channel Subtypes

| Channel Subtype | EC50 (µM) | Fold Selectivity vs. Kv7.2/7.3 | Reference |

| Kv7.2/7.3 | 0.69 | - | [1][2] |

| Kv7.3/7.5 | 14.3 | ~20 | [1][2] |

| Kv7.1 | >100 | >150 | [3] |

| Kv7.4 | Potentiation observed, but EC50 not specified | Not specified |

Table 2: Activity of ICA-069673 on Other Key Ion Channels

| Channel | Activity | Concentration Tested (µM) | Reference |

| hERG (Kv11.1) | No measurable activity | 10 | [4] |

| Nav1.5 (Cardiac Sodium Channel) | No measurable activity | 10 | [4] |

| L-type Calcium Channels | No measurable activity | 10 | [4] |

| Nav1.7 | Data not publicly available | - | |

| Nav1.8 | Data not publicly available | - | |

| Cav2.2 | Data not publicly available | - | |

| GABAA Gated Channels | No activity | 10 | [4] |

Experimental Protocols

The characterization of ICA-069673's selectivity has been primarily achieved through two key experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents in living cells.

Objective: To determine the potency and efficacy of ICA-069673 on specific ion channels by recording ionic currents.

General Protocol:

-

Cell Culture: Mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) are stably or transiently transfected to express the ion channel of interest (e.g., Kv7.2/7.3, hERG).

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipette is filled with an intracellular solution.

-

Cell Preparation: Cells are plated onto glass coverslips and placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage (holding potential), and voltage steps are applied to elicit ion channel currents.

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.

-

Compound Application: A baseline recording is established, and then ICA-069673 is applied to the cell via the perfusion system at various concentrations to determine its effect on the channel's current.

Example Solutions:

-

Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP (pH adjusted to 7.3 with KOH).

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

Thallium Flux Assay

This is a higher-throughput fluorescence-based assay used to screen for and characterize potassium channel modulators.

Objective: To indirectly measure the activity of potassium channels by detecting the influx of thallium ions (Tl+), a surrogate for K+.

General Protocol:

-

Cell Plating: Cells expressing the target Kv7 channel are plated in 96- or 384-well microplates.

-

Dye Loading: Cells are incubated with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

-

Compound Incubation: The dye is removed, and cells are incubated with varying concentrations of ICA-069673.

-

Thallium Stimulation: A stimulus buffer containing Tl+ is added to the wells.

-

Fluorescence Reading: A fluorescence plate reader is used to measure the increase in intracellular fluorescence over time as Tl+ enters the cells through open potassium channels.

-

Data Analysis: The rate of fluorescence increase is proportional to the potassium channel activity. EC50 values are determined by plotting the fluorescence response against the compound concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Interaction with the Voltage Sensor Domain

ICA-069673 exerts its channel-opening effect by interacting with the voltage sensor domain (VSD) of the Kv7.2 subunit.[3] The VSD is a region of the channel protein that detects changes in membrane voltage and initiates the conformational changes that lead to channel opening or closing. By binding to the VSD, ICA-069673 stabilizes the open conformation of the channel, resulting in a hyperpolarizing shift in the voltage-dependence of activation. This means the channel is more likely to be open at more negative membrane potentials.

Caption: Mechanism of action of ICA-069673 on Kv7.2/7.3 channels.

Experimental Workflow for Selectivity Profiling

A typical workflow to determine the selectivity of a compound like ICA-069673 involves a tiered screening approach.

Caption: Experimental workflow for selectivity profiling of ICA-069673.

Conclusion

ICA-069673 is a highly selective opener of the Kv7.2/7.3 potassium channel. Its selectivity has been rigorously established through electrophysiological and fluorescence-based assays, demonstrating minimal activity against other Kv7 subtypes and a panel of other critical ion channels, including those involved in cardiac function. The compound's mechanism of action, involving the stabilization of the open state of the channel via interaction with the voltage sensor domain, provides a clear rationale for its potent effects on neuronal excitability. This detailed selectivity profile underscores the potential of ICA-069673 as a valuable research tool and a promising candidate for the development of novel therapeutics for neurological disorders. Further investigation into its effects on a broader range of neuronal ion channels will continue to refine our understanding of its therapeutic window and potential applications.

References

Understanding the Pharmacokinetics of ICA-069673: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

ICA-069673 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels, which play a crucial role in regulating neuronal excitability. As a result, this compound has garnered interest for its potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for its continued development and potential clinical use. This technical guide synthesizes the currently available preclinical pharmacokinetic data on ICA-069673 and outlines the general experimental methodologies employed in such studies.

Preclinical Pharmacokinetic Profile of ICA-069673 in Rats

To date, the only publicly available pharmacokinetic data for ICA-069673 originates from a preclinical study in rats. The key parameters from this study are summarized in the table below. This data provides initial insights into the compound's behavior in a living organism.

| Pharmacokinetic Parameter | Value | Units |

| Bioavailability (Oral) | 63 | % |

| Tmax (Oral) | 0.5 | h |

| Half-life (t1/2) (Intravenous) | 1.2 | h |

| Clearance (Intravenous) | 1039 | mL/h/kg |

| Volume of Distribution (Vz) (Intravenous) | 1804 | mL/kg |

This data is derived from a single preclinical study in rats and may not be representative of the pharmacokinetic profile in other species, including humans.

General Experimental Protocols for Preclinical Pharmacokinetic Studies

While the specific, detailed protocols for the ICA-069673 pharmacokinetic studies are not publicly available, this section outlines the standard methodologies typically employed in preclinical rodent studies to determine the parameters listed above.

Animal Models and Dosing

Sprague-Dawley or Wistar rats are commonly used for in vivo pharmacokinetic screening. For a comprehensive profile, the compound is typically administered via both intravenous (IV) and oral (PO) routes.

-

Intravenous Administration: A single bolus dose is administered into a cannulated vein, often the jugular or tail vein. This allows for the determination of parameters like clearance and volume of distribution, assuming 100% bioavailability by this route.

-

Oral Administration: The compound is administered via oral gavage. This route is essential for determining oral bioavailability and the rate of absorption (Tmax).

The workflow for a typical preclinical pharmacokinetic study is illustrated in the diagram below.

Blood Sampling and Bioanalysis

Following drug administration, serial blood samples are collected at predetermined time points. Plasma is then separated from the blood cells by centrifugation. The concentration of the drug in the plasma is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for accurate drug quantification.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive understanding of a drug's ADME properties is critical for its development. While specific data for ICA-069673 is not publicly available, the following outlines the key aspects of ADME that would be investigated.

Absorption

The high oral bioavailability (63%) observed in rats suggests that ICA-069673 is well-absorbed from the gastrointestinal tract. The Tmax of 0.5 hours indicates rapid absorption.

Distribution

The volume of distribution (Vz) of 1804 mL/kg in rats is greater than the total body water, suggesting that the compound distributes extensively into tissues outside of the bloodstream.

Metabolism

Information regarding the metabolic pathways of ICA-069673 has not been publicly disclosed. In drug development, in vitro studies using liver microsomes and hepatocytes are standard practice to identify the primary metabolic routes and the cytochrome P450 (CYP) enzymes involved. The chemical structure of ICA-069673, N-(2-chloro-5-pyrimidinyl)-3,4-difluorobenzamide, suggests potential sites for metabolic modification, such as hydroxylation of the aromatic rings or N-dealkylation.

The potential metabolic pathways of ICA-069673 are conceptualized in the following diagram.

Excretion

The route and rate of excretion for ICA-069673 and its potential metabolites are currently unknown. Excretion studies, typically involving the analysis of urine and feces after administration of a radiolabeled version of the compound, are necessary to determine the primary elimination pathways.

Limitations and Future Directions

The current understanding of the pharmacokinetics of ICA-069673 is limited by the lack of publicly available data. The information presented here is based on a single preclinical study in one species. To build a comprehensive pharmacokinetic profile suitable for advancing this compound towards clinical trials, further research is necessary, including:

-

Pharmacokinetic studies in non-rodent species: To assess inter-species variability.

-

In vitro and in vivo metabolism studies: To identify metabolic pathways, key metabolites, and the enzymes responsible.

-

Excretion studies: To determine the routes and rates of elimination.

-

Protein binding studies: To understand the extent to which the drug binds to plasma proteins, which can influence its distribution and clearance.

A more complete dataset on the absorption, distribution, metabolism, and excretion of ICA-069673 will be essential for predicting its pharmacokinetic properties in humans and for designing safe and effective clinical trials.

Safety and Toxicity Profile of ICA-069673: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ICA-069673 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their activation hyperpolarizes the neuronal membrane, leading to a decrease in neuronal firing. This mechanism of action has positioned ICA-069673 and similar compounds as potential therapeutics for epilepsy and other hyperexcitability disorders. Developed as a successor to ICA-27243, which showed unacceptable toxicity, ICA-069673 was designed to have a more favorable safety profile.[1] While it has been reported to have "less toxicity" and advanced to a Phase I clinical trial, the specific details of its comprehensive safety and toxicity profile are not extensively published in publicly accessible literature.[1] This guide synthesizes the available information on the safety and toxicity of ICA-069673 and outlines the standard experimental protocols used to evaluate such a compound for research and development purposes.

Mechanism of Action and Pharmacology

ICA-069673 exerts its pharmacological effect by selectively targeting the KCNQ2/Q3 potassium channels, which are the primary molecular correlates of the M-current in neurons.

-

Action: Positive allosteric modulator (opener) of KCNQ2/Q3 channels.

-

Effect: Enhances the M-current, leading to membrane hyperpolarization and stabilization of the resting membrane potential.[1][2][3] This increased potassium efflux counteracts depolarizing stimuli, thereby reducing neuronal excitability and repetitive firing.[1][2][3]

-

Selectivity: ICA-069673 demonstrates significant selectivity for KCNQ2/Q3 channels over other KCNQ isoforms and has been reported to have no measurable activity over a panel of cardiac ion channels.[4]

Signaling Pathway

The activation of KCNQ2/Q3 channels by ICA-069673 directly impacts the electrical signaling of neurons. The following diagram illustrates this pathway.

Preclinical Safety and Toxicity Profile

For a compound like ICA-069673, a standard preclinical safety evaluation would include a battery of in vitro and in vivo studies designed to identify potential target organ toxicities and to determine a safe starting dose for clinical trials. The following tables represent the types of data that would be generated in such studies.

In Vitro Safety Pharmacology

| Assay | Target | Endpoint | ICA-069673 Result |

| hERG Potassium Channel Assay | KCNQ1/hERG | IC50 | No measurable activity[4] |

| Cardiac Ion Channel Panel | Nav1.5, Cav1.2, etc. | IC50 | No measurable activity[4] |

| Receptor Binding Panel | Various GPCRs, etc. | Ki | Data not publicly available |

| Cytotoxicity Assay | e.g., HepG2, HEK293 cells | CC50 | Data not publicly available |

In Vivo Toxicology

| Study Type | Species | Route of Administration | Key Findings | NOAEL / MTD |

| Acute Toxicity (Single Dose) | Rat | Oral | Data not publicly available | LD50 not publicly available |

| Acute Toxicity (Single Dose) | Mouse | Oral | Data not publicly available | LD50 not publicly available |

| Repeat-Dose Toxicity (e.g., 28-day) | Rat | Oral | Target organs, clinical signs, pathology | NOAEL not publicly available |

| Repeat-Dose Toxicity (e.g., 28-day) | Dog | Oral | Target organs, clinical signs, pathology | NOAEL not publicly available |

| Genetic Toxicology (Ames, MNT) | N/A | N/A | Mutagenic/clastogenic potential | Data not publicly available |

| Safety Pharmacology (Core Battery) | Rat/Dog | Oral | CNS, cardiovascular, respiratory effects | Data not publicly available |

NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose; LD50: Lethal Dose, 50%.

Experimental Protocols

The following sections describe standard methodologies for assessing the safety and toxicity of a small molecule compound like ICA-069673.

In Vitro Cardiotoxicity Assessment (Based on CiPA Guidelines)

The Comprehensive in Vitro Proarrhythmia Assay (CiPA) is a modern paradigm for assessing the proarrhythmic risk of new drugs.[5][6][7]

References

- 1. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Novel KV7.2/KV7.3 Channel Opener ICA-069673 Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. journalforclinicalstudies.com [journalforclinicalstudies.com]

- 7. CIPA [cipaproject.org]

Methodological & Application

ICA-069673 Experimental Protocol for Patch-Clamp Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-069673 is a potent and selective opener of the KCNQ2/3 (Kv7.2/7.3) potassium channels. These channels are critical regulators of neuronal excitability, and their activation leads to hyperpolarization of the cell membrane, making it more difficult for neurons to fire action potentials. This property makes KCNQ2/3 channel openers like ICA-069673 promising therapeutic agents for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of compounds like ICA-069673 on ion channel function with high fidelity. These application notes provide detailed protocols for studying the effects of ICA-069673 using patch-clamp techniques.

Mechanism of Action

ICA-069673 selectively binds to the voltage sensor domain of the KCNQ2 subunit, a component of the heteromeric KCNQ2/3 channels that generate the M-current (I_M).[1] This interaction stabilizes the open conformation of the channel, leading to an increase in potassium ion (K+) efflux. The outward flow of positive charge results in membrane hyperpolarization, thereby dampening neuronal excitability.

Electrophysiological Effects of ICA-069673

Patch-clamp studies have revealed several key effects of ICA-069673 on neuronal and smooth muscle cells:

-

Enhancement of M-current (I_M): ICA-069673 significantly increases the density of the M-current in a concentration-dependent manner.[1][2][3][4]

-

Modulation of Channel Gating: The compound accelerates the activation and delays the deactivation of M-channels.[1][2][3][4]

-

Shift in Voltage-Dependence of Activation: ICA-069673 causes a negative shift in the voltage-dependent activation of the M-current, meaning the channels open at more hyperpolarized membrane potentials.[1][2][3][4]

-

Membrane Hyperpolarization: Consistent with its effect on M-currents, ICA-069673 induces a marked hyperpolarization of the resting membrane potential.[1][2][3][4][5]

-

Reduction of Input Resistance: The increased potassium conductance leads to a decrease in the input resistance of the cell membrane.[2][3][4]

-

Inhibition of Neuronal Firing: By hyperpolarizing the membrane and reducing input resistance, ICA-069673 increases the amount of current required to elicit an action potential and limits repetitive firing in response to sustained stimulation.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of ICA-069673 from patch-clamp studies on mouse nodose neurons and guinea pig detrusor smooth muscle (DSM) cells.

Table 1: Effect of ICA-069673 on Mouse Nodose Neurons

| Parameter | Control | ICA-069673 (10 µM) | Reference |

| Resting Membrane Potential | -61.2 ± 4.3 mV | -69.2 ± 5.0 mV | [1][4] |

| Maximal Conductance | 8.1 ± 4.0 nS/pF | 12.6 ± 7.4 nS/pF | [6][7] |

| Voltage-dependent Activation Shift | N/A | -25.5 ± 4.1 mV | [6][7] |

| EC50 for I_M enhancement | N/A | 0.52 µM | [6][7] |

Table 2: Effect of ICA-069673 on Guinea Pig Detrusor Smooth Muscle (DSM) Cells

| Parameter | Control | ICA-069673 (10 µM) | Reference |

| Resting Membrane Potential | -16.8 ± 2.8 mV | Hyperpolarized | [5] |

| Spontaneous Action Potentials | Present | Inhibited | [5] |

Experimental Protocols

Perforated Whole-Cell Patch-Clamp Protocol for Mouse Nodose Neurons

This protocol is designed to measure the effects of ICA-069673 on the M-current (I_M) and membrane potential.

1.1. Cell Preparation:

-

Isolate nodose ganglia from mice.

-

Enzymatically dissociate the ganglia to obtain single sensory neurons.

-

Plate the neurons on coated coverslips and culture for a short period before recording.

1.2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

-

Perforating Agent: Amphotericin B (240 µg/mL) or Gramicidin (50-100 µg/mL) added to the pipette solution.

1.3. Recording Procedure:

-

Place a coverslip with adherent neurons in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the pipette solution.

-

Approach a neuron with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Allow 10-15 minutes for the perforating agent to establish electrical access to the cell interior.

-

Switch to whole-cell voltage-clamp or current-clamp mode.

1.4. Voltage-Clamp Protocol for M-current:

-

Hold the membrane potential at -20 mV.

-

Apply hyperpolarizing steps to -60 mV for 500 ms to elicit deactivating M-currents.

-

Apply a series of depolarizing voltage steps to measure the current-voltage relationship.

-

Apply ICA-069673 via the perfusion system at desired concentrations.

-

Repeat the voltage-clamp protocol to determine the effect of the compound.

1.5. Current-Clamp Protocol for Membrane Potential and Firing:

-

Record the resting membrane potential.

-

Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance and firing properties.

-

Apply ICA-069673 and record changes in resting membrane potential and firing in response to current injections.

Whole-Cell Patch-Clamp Protocol for Guinea Pig DSM Cells

This protocol is adapted to study the effects of ICA-069673 on the membrane potential of smooth muscle cells.

2.1. Cell Preparation:

-

Isolate detrusor smooth muscle strips from guinea pig bladder.

-

Enzymatically digest the tissue to obtain single smooth muscle cells.

-

Store the cells in a solution at 4°C until use.

2.2. Solutions:

-

External Solution (in mM): 134 NaCl, 6 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Pipette Solution (in mM): 110 KCl, 30 KOH, 10 HEPES, 10 EGTA, 1 MgCl2 (pH adjusted to 7.2 with KOH).

2.3. Recording Procedure:

-

Transfer an aliquot of the cell suspension to the recording chamber.

-

Allow cells to adhere to the bottom of the chamber.

-

Perfuse with the external solution.

-

Use fire-polished patch pipettes with a resistance of 4-6 MΩ.

-

Establish a giga-ohm seal with a single DSM cell.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record in current-clamp mode to measure the resting membrane potential and any spontaneous activity.

-

Apply ICA-069673 via the perfusion system and observe its effects.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. The Novel KV7.2/KV7.3 Channel Opener ICA-069673 Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

Recommended solvent and concentration for ICA-069673.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the solubilization and use of ICA-069673, a potent and selective KCNQ2/KCNQ3 (Kv7.2/Kv7.3) potassium channel opener. Adherence to these protocols is recommended to ensure solution stability and experimental reproducibility.

Product Information

-

Compound Name: ICA-069673

-

Molecular Formula: C₁₁H₆ClF₂N₃O[1]

-

Mechanism of Action: ICA-069673 is a selective opener for Kv7.2/Kv7.3 (KCNQ2/3) potassium channels, with a reported EC₅₀ value of approximately 0.69 μM.[1][3] It demonstrates over 20-fold selectivity for Kv7.2/Kv7.3 compared to Kv7.3/Kv7.5.[1][2]

Solubility Data

ICA-069673 is a synthetic organic compound that is insoluble in water but shows good solubility in organic solvents.[3] For optimal results, it is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly with DMSO.[2][3]

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| DMSO | 50 - 200.27 mM | 26.96 - 54 mg/mL | Use of fresh, anhydrous (hygroscopic) DMSO is highly recommended.[2][3] Sonication or gentle warming may be required to achieve complete dissolution at higher concentrations.[2] |

| Ethanol | 25 mM | 6.74 - 54 mg/mL | Provides a viable alternative to DMSO for certain applications.[1][3] |

| Water | Insoluble | Insoluble | The compound is not soluble in aqueous solutions alone.[3] |

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

-

ICA-069673 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or cryovial

-

Calibrated analytical balance

-

Precision micropipettes

Procedure:

-

Equilibrate: Allow the vial of ICA-069673 powder to come to room temperature before opening to prevent condensation of moisture.

-

Weigh: Accurately weigh a desired amount of the compound. For example, to prepare 1 mL of 100 mM stock, weigh out 26.96 mg of ICA-069673 (Molecular Weight: 269.63).

-

Solubilize: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. Using the example above, add 1 mL of DMSO.

-

Dissolve: Cap the vial securely and vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes or warm gently (not exceeding 40°C) until all solid material is dissolved. The solution should be clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.[3] For long-term storage (up to 1-2 years), store at -80°C.[3] For shorter-term storage (up to 1 year), -20°C is also acceptable.[2]

This protocol details the preparation of a final working solution from a concentrated stock for use in cell-based experiments. Typical working concentrations range from 100 nM to 30 µM.[2]

Materials:

-

100 mM ICA-069673 stock solution in DMSO

-

Sterile cell culture medium or physiological buffer (e.g., aCSF, HBSS)

-

Sterile polypropylene tubes

Procedure:

-

Thaw Stock: Thaw a single aliquot of the 100 mM stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. For example, prepare a 10 mM intermediate stock by diluting the 100 mM stock 1:10 in DMSO.

-

Final Dilution: Prepare the final working solution by diluting the stock solution directly into the assay medium. It is critical to add the stock solution to the medium while vortexing to prevent precipitation.

-

Example for a 10 µM final concentration: To prepare 1 mL of working solution, add 0.1 µL of the 100 mM stock solution to 999.9 µL of assay medium.

-

Note on Final Solvent Concentration: The final concentration of DMSO in the assay medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. In the example above, the final DMSO concentration is 0.0001%, which is well below toxic levels.

-

-

Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them on the same day.[2]

Signaling Pathway and Workflow Visualization

The following diagrams illustrate key conceptual information related to ICA-069673.

Caption: Workflow for Preparation of ICA-069673 Stock and Working Solutions.

Caption: Simplified Signaling Pathway for ICA-069673 Action.

References

Preparing Stock Solutions of ICA-069673: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and technical data for the preparation of stock solutions of ICA-069673, a selective KCNQ2/KV7.2 and KCNQ3/KV7.3 potassium channel opener. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Summary of Technical Data

ICA-069673 is an orally active compound used in research to study the effects of KCNQ channel activation, particularly in the context of epilepsy and neuronal excitability. The following table summarizes its key physical and chemical properties relevant to stock solution preparation.

| Property | Value | Source |

| Molecular Weight | 269.63 g/mol | |

| Formula | C₁₁H₆ClF₂N₃O | |

| Purity | ≥99% (HPLC) | |

| CAS Number | 582323-16-8 | |

| Appearance | White to off-white powder | Commercially available |

| Storage (Powder) | Store at room temperature or -20°C for long-term storage (up to 3 years). | [1] |

Solubility Data

ICA-069673 exhibits good solubility in common organic solvents but is insoluble in water.[1] It is crucial to use high-purity, anhydrous solvents to achieve the maximum concentrations. Note that hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound; therefore, using a fresh, sealed bottle of DMSO is recommended.[1][2]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 26.96 - 54 mg/mL | 100 - 200.27 mM |

| Ethanol | 6.74 - 54 mg/mL | 25 - 200.27 mM |

Note: The solubility range may vary slightly between suppliers. Always refer to the batch-specific data on the Certificate of Analysis.

Experimental Protocol: Preparing a 100 mM DMSO Stock Solution

This protocol describes the preparation of a 100 mM stock solution of ICA-069673 in DMSO. This high-concentration stock is suitable for long-term storage and can be diluted further in aqueous buffers or cell culture media for various experimental applications.

Materials:

-

ICA-069673 powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Equilibrate Reagents: Allow the ICA-069673 powder and DMSO to reach room temperature before opening to prevent condensation.

-

Weigh the Compound: Accurately weigh the desired amount of ICA-069673 powder using an analytical balance. For example, to prepare 1 mL of a 100 mM solution, you would need 26.96 mg.

-

Add Solvent: Add the calculated volume of DMSO to the vial containing the ICA-069673 powder. For 26.96 mg of the compound, add 1 mL of DMSO.

-

Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution if necessary.[2]

-

Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]

-

Storage: Store the aliquoted stock solutions at -20°C for up to one year or at -80°C for up to two years.[1][2] When stored at -80°C, the solution should be used within 2 years, and within 1 year if stored at -20°C.[2]

Stock Solution Preparation Workflow

The following diagram illustrates the key steps for preparing a stock solution of ICA-069673.

References

Application Notes and Protocols for ICA-069673 in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of ICA-069673, a selective opener of Kv7.2/Kv7.3 (KCNQ2/KCNQ3) potassium channels, in cultured neuron experiments. Adherence to these guidelines will facilitate the successful application of this compound in studying neuronal excitability and related signaling pathways.

Introduction

ICA-069673 is a potent and selective small molecule activator of the heteromeric Kv7.2/Kv7.3 potassium channels, which are the primary molecular correlates of the M-current (I_M).[1][2] The M-current is a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability. By opening these channels, ICA-069673 enhances the M-current, leading to membrane hyperpolarization and a reduction in neuronal firing rates.[1][2] This makes it a valuable tool for investigating the physiological roles of Kv7.2/7.3 channels and for exploring potential therapeutic strategies for conditions associated with neuronal hyperexcitability, such as epilepsy and neuropathic pain.

Mechanism of Action

ICA-069673 selectively binds to the voltage-sensing domain (VSD) of the KCNQ2 subunit of the Kv7.2/7.3 channel.[1] This interaction stabilizes the open conformation of the channel, resulting in several key effects:

-

Increased M-current (I_M) density: ICA-069673 potentiates the M-current in a concentration-dependent manner.[1][2]

-

Hyperpolarizing shift in activation: The compound shifts the voltage-dependence of channel activation to more hyperpolarized potentials, meaning the channels open at lower levels of depolarization.[1][2]

-

Slower deactivation kinetics: ICA-069673 significantly slows the closing of the Kv7.2/7.3 channels.[1]

These concerted actions lead to a significant suppression of neuronal excitability.[1][2]

Quantitative Data